molecular formula C9H16ClNO2 B2743963 6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride CAS No. 37942-83-9

6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride

Cat. No. B2743963
CAS RN: 37942-83-9
M. Wt: 205.68
InChI Key: PZLGVJSDQLUGBX-UHFFFAOYSA-N
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Description

“6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 37942-83-9 . It has a molecular weight of 205.68 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of 6-amino-2-thiaspiro[3.3]heptane hydrochloride was performed in nine steps using 2,2-bis(bromomethyl)-1,3-propanediol as the starting material, with an overall yield of 31% .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15NO2.ClH/c10-5-6-1-9(2-6)3-7(4-9)8(11)12;/h6-7H,1-5,10H2,(H,11,12);1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a melting point range of 255-260 degrees Celsius . It is a white powder at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Conformationally Restricted Glutamic Acid Analogs : A study focused on designing a library of isomeric glutamic acid analogs based on the spiro[3.3]heptane skeleton. Notably, it synthesized (R)- and (S)-2-amino-spiro[3.3]heptane-2,6-dicarboxylic acid hydrochlorides, with the rigid spirocyclic scaffold enabling the exploration of glutamate receptor topologies (Radchenko, Grygorenko, & Komarov, 2008).

  • Stereochemistry and Novel Amino Acids : Another research synthesized 2-azaspiro[3.3]heptane-derived amino acids, highlighting the utility of the spirocyclic scaffold in creating sterically constrained amino acids for chemistry and drug design applications (Radchenko, Grygorenko, & Komarov, 2010).

Applications in Medicinal Chemistry and Drug Design

  • Fluorinated Building Blocks : A study synthesized new amino group-containing building blocks and fluorinated analogs based on the spiro[3.3]heptane motif. These compounds are highlighted for their potential in medicinal chemistry due to their three-dimensional shape and varied fluorine substitution patterns (Chernykh et al., 2016).

  • Conformationally Restricted Glutamic Acid Analogues : Research on the synthesis of all four stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid aimed to mimic glutamate in a large array of restricted conformations, potentially aiding in the search for biologically active compounds (Chernykh et al., 2014).

Chemical Transformations and Novel Syntheses

  • Synthesis of Novel Non-Natural Spiro[2.3]hexane Amino Acids : A study utilized 3-methylenecyclobutanecarboxylic acid and its methyl ester as starting compounds for synthesizing new spiro[2.3]hexane amino acids, highlighting their potential as modulators of GABAergic cascades in the human central nervous system (Yashin et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary measures are recommended when handling this compound .

properties

IUPAC Name

6-(aminomethyl)spiro[3.3]heptane-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c10-5-6-1-9(2-6)3-7(4-9)8(11)12;/h6-7H,1-5,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLGVJSDQLUGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(C2)C(=O)O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride

CAS RN

37942-83-9
Record name 6-(aminomethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride
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